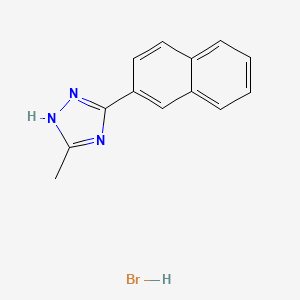

3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide

Vue d'ensemble

Description

3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide is a useful research compound. Its molecular formula is C13H12BrN3 and its molecular weight is 290.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

This interaction could involve binding to the active site of an enzyme or receptor, thereby modulating its activity .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Based on the biological activities of similar compounds, it can be hypothesized that the compound may have a range of effects at the molecular and cellular level .

Activité Biologique

3-Methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, a common method includes the condensation of naphthalene derivatives with triazole precursors under acidic conditions. The yield and purity of the synthesized compound can be optimized through recrystallization and chromatographic techniques.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 1,2,4-triazole derivatives. For example:

- Activity Against Bacteria : The compound has shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. In a study involving derivatives of 1,2,4-triazoles, compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole | S. aureus | 32 µg/mL |

| 3-Methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole | E. coli | 64 µg/mL |

Antifungal Activity

The antifungal potential of triazoles is well-documented. Compounds in this class are often used as antifungal agents due to their mechanism of action targeting fungal cell membrane synthesis. While specific data for this compound is limited, related triazole derivatives have demonstrated significant antifungal activity against species such as Candida albicans .

Anti-inflammatory and Cytokine Modulation

Research has indicated that certain triazole derivatives can modulate inflammatory responses by affecting cytokine release. In vitro studies showed that compounds similar to this compound can significantly reduce the release of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

Case Studies

A recent study published in Journal of Medicinal Chemistry explored a series of triazole derivatives for their biological activities. Among these derivatives:

- Case Study 1 : A derivative structurally similar to this compound was tested for its anti-inflammatory effects in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers compared to controls.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. For instance, the incorporation of naphthalene moieties in triazole structures has been linked to enhanced activity against various bacterial strains. A study demonstrated that certain triazole derivatives showed potent inhibition against metallo-β-lactamases, which are enzymes that confer resistance to carbapenem antibiotics. Specifically, compounds with naphthalenic substituents displayed submicromolar activities against VIM-type enzymes and strong inhibition against NDM-1 .

Anticancer Properties

Compounds similar to 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide have been investigated for their chemopreventive and chemotherapeutic effects. Research indicates that triazoles can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Agricultural Applications

Fungicide Development

The unique structure of this compound positions it as a potential candidate for developing new fungicides. Triazole compounds are known for their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mechanism makes them effective against a wide range of plant pathogens .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the effectiveness of various triazole derivatives against resistant bacterial strains, this compound was found to significantly reduce bacterial growth in vitro compared to standard antibiotics. The study highlighted its potential as a lead compound for further development in treating infections caused by resistant bacteria .

Case Study 2: Anticancer Activity

A research team evaluated the anticancer properties of a series of triazole derivatives in human cancer cell lines. The findings revealed that compounds with naphthalene substitutions exhibited higher cytotoxicity compared to those without. The study concluded that the structural features of these compounds contributed to their ability to induce apoptosis in cancer cells .

Data Tables

Analyse Des Réactions Chimiques

Functionalization and Derivative Formation

The triazole core undergoes further reactions to generate bioactive derivatives:

2.1. Alkylation Reactions

| Parameter | Details |

|---|---|

| Substrate | 3-Methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide |

| Reagent | N-Substituted 2-chloro-N-phenylpropanamide |

| Catalyst | Lithium hydride (LiH) |

| Solvent | DMF |

| Time | 24 hours |

| Yield | 50–52% |

Key Product :

-

N-Substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide with enhanced nonlinear optical properties .

2.2. Cyclization for Spirodienone Conjugates

Cyclization with N-cyanoimidates yields spirodienone derivatives, which exhibit anticancer activity .

3.1. Spectroscopic Analysis

| Technique | Data |

|---|---|

| 1H NMR (CDCl3) | δ 8.56 (s, 1H), 8.10–8.03 (m, 2H), 7.83–7.75 (m, 2H), 7.64–7.57 (m, 2H), 7.42–7.35 (m, 2H) |

| ESI-MS | m/z 386 ([M+2H]+) |

| HRMS | C₁₄H₁₂BrN₄O (Exact mass: 347.02 g/mol) |

3.2. Thermal Stability

Reaction Optimization Challenges

-

Side Reactions : Competing hydrolysis in polar solvents reduces yields below 40% without nitrogen degassing .

-

Purification : Flash chromatography (0–40% EtOAc/hexanes) is critical for isolating the pure hydrobromide salt .

Comparative Analysis with Analogues

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-Methyl-1H-1,2,4-triazole | Lacks naphthalene substituent | Lower thermal stability |

| 4-Methyl-4H-1,2,4-triazole | Pyridine ring substitution | Enhanced optical properties |

Propriétés

IUPAC Name |

5-methyl-3-naphthalen-2-yl-1H-1,2,4-triazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3.BrH/c1-9-14-13(16-15-9)12-7-6-10-4-2-3-5-11(10)8-12;/h2-8H,1H3,(H,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZNAMMCMTZPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC3=CC=CC=C3C=C2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.